Vincarubine: A Comprehensive Technical Guide to its Chemical Structure and Properties
Vincarubine: A Comprehensive Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vincarubine is a complex bisindole alkaloid isolated from the leaves of the lesser periwinkle, Vinca minor. As a member of the Vinca alkaloid class, which includes potent anticancer agents, Vincarubine is of significant interest to the scientific community. This technical guide provides a detailed overview of the complete chemical structure of Vincarubine, including its physicochemical properties and the foundational experimental work that led to its characterization. While detailed experimental protocols from its initial discovery are not fully available in the public domain, this document synthesizes the known information to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Vincarubine is a dimeric indole alkaloid, meaning it is composed of two monomeric indole units. Spectroscopic analysis has revealed that these units are a vincorane and an aspidospermane residue. The complete chemical identification of Vincarubine is summarized below.
| Identifier | Value |
| Molecular Formula | C43H50N4O6 |
| Molecular Weight | 718.9 g/mol |
| IUPAC Name | methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0⁹,¹⁵]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2(7),3,5,9-tetraene-10-carboxylate[1] |
| CAS Number | 107290-03-9[1] |
| InChI | InChI=1S/C43H50N4O6/c1-7-24-23-47-17-14-42-29-20-33(48)26(19-31(29)44-43(42,47)12-10-25(24)35(42)38(50)53-6)27-18-30-32(21-34(27)51-4)45(3)36-28(37(49)52-5)22-40(8-2)11-9-15-46-16-13-41(30,36)39(40)46/h7,18-21,25,35,39H,8-17,22-23H2,1-6H3/b24-7+[1] |
| InChIKey | CLSRDWBICGYSOB-HCBMXOAHSA-N[1] |
| Canonical SMILES | CCC1=C\C2N(CCC3(C2C4=C(C=C(C(=O)C4=C7)OC)C6=C7C5=C(C=C(C=C5)N(C)C3)C(=O)OC)C1)CCN6C8=CC(=O)C9=C(C=C(C=C9)OC)C8=NC%10%11CCC(C%10)N%11CC%12)C(C%12=C(CC)C1)C(=O)OC |
Physicochemical and Spectroscopic Data
The initial characterization of Vincarubine was reported by Proksa and colleagues in 1988.[2] While the full experimental details from this publication are not widely accessible, the following table summarizes the known physicochemical and spectroscopic properties. It is important to note that specific quantitative data such as melting point, optical rotation, and detailed NMR assignments from the original publication are not available in the currently accessible literature.
| Property | Value/Description |
| Appearance | Amorphous powder |
| Solubility | Limited solubility in aqueous media; enhanced solubility in organic solvents.[3] |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of 718.9 amu, corresponding to the molecular formula C43H50N4O6.[3] Fragmentation patterns provide structural information on the connectivity of the molecule.[3] |
| ¹H and ¹³C NMR | Spectroscopic data confirms the bisindole structure.[2] Detailed chemical shift and coupling constant data from the original structure elucidation are not readily available. |
Experimental Protocols
The foundational experimental work on Vincarubine, as described in the 1988 Planta Medica publication, includes its isolation from Vinca minor, structure elucidation, and assessment of its cytotoxic activity.[2] The detailed, step-by-step protocols from this seminal work are not available in public databases. However, a general overview of the likely methodologies is provided below, based on standard practices in natural product chemistry.
Isolation of Vincarubine from Vinca minor
The isolation of Vincarubine would have followed a multi-step extraction and chromatographic purification process, typical for separating complex alkaloid mixtures from plant material.
Structure Elucidation
The determination of Vincarubine's complex structure would have relied on a combination of spectroscopic techniques.
Cytotoxicity Assay
Vincarubine was evaluated for its cytotoxic activity against P388 murine leukemia cells.[2] A standard protocol for such an assay is outlined below.
Biological Activity and Potential Signaling Pathways
The 1988 study by Proksa et al. reported that Vincarubine exhibits cytotoxic effects.[2] While specific signaling pathways for Vincarubine have not been elucidated, the broader class of bisindole alkaloids, particularly those from Vinca species, are known to exert their anticancer effects through various mechanisms. These often involve the disruption of microtubule dynamics, leading to cell cycle arrest and induction of apoptosis.
Potential signaling pathways that may be modulated by bisindole alkaloids include:
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PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis.
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MAPK Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
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p53 Signaling: The tumor suppressor protein p53 plays a key role in inducing apoptosis in response to cellular stress, such as that caused by cytotoxic agents.
The following diagram illustrates a generalized logical relationship for the potential mechanism of action of a cytotoxic bisindole alkaloid.
